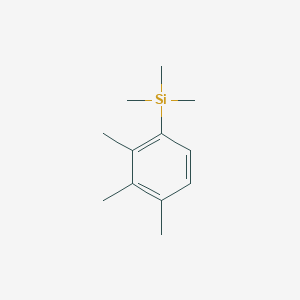![molecular formula C12H23AlO2 B14318851 Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate CAS No. 107270-46-2](/img/structure/B14318851.png)
Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate is an organoaluminum compound with a unique structure that includes both aluminum and organic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate typically involves the reaction of aluminum alkyls with esters. One common method involves the reaction of diisobutylaluminum hydride with methyl acrylate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive aluminum compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous control of reaction conditions, such as temperature, pressure, and the use of inert atmospheres, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The aluminum center can be oxidized to form aluminum oxides.
Reduction: The compound can act as a reducing agent in organic synthesis.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: The compound itself can be used as a reducing agent, or it can be reduced further using hydrogen or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Aluminum oxides and modified organic fragments.
Reduction: Reduced organic products and aluminum hydrides.
Substitution: Substituted esters and alcohols.
Aplicaciones Científicas De Investigación
Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate involves its ability to interact with various molecular targets. The aluminum center can coordinate with electron-rich sites, facilitating reactions such as nucleophilic addition and substitution. The ester group can also participate in reactions, making the compound versatile in its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Diisobutylaluminum hydride: A related organoaluminum compound used in similar applications.
Methyl acrylate: A precursor in the synthesis of Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate.
Triisobutylaluminum: Another organoaluminum compound with different reactivity.
Uniqueness
This compound is unique due to its combination of an aluminum center with an ester group, providing a balance of reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactions.
Propiedades
Número CAS |
107270-46-2 |
|---|---|
Fórmula molecular |
C12H23AlO2 |
Peso molecular |
226.29 g/mol |
Nombre IUPAC |
methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate |
InChI |
InChI=1S/C4H5O2.2C4H9.Al/c1-3-4(5)6-2;2*1-4(2)3;/h1H2,2H3;2*4H,1H2,2-3H3; |
Clave InChI |
GSZYYAKANOFDAN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C[Al](CC(C)C)C(=C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


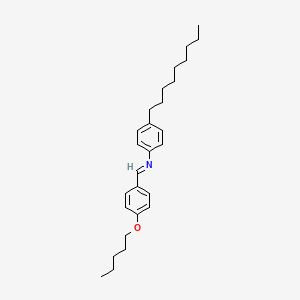
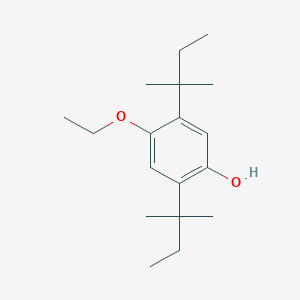
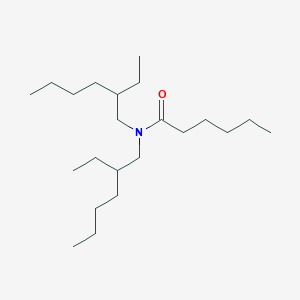
![2-[(E)-Benzylideneamino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B14318786.png)
![2-[(3-Chloro-2-fluorophenyl)carbamoyl]benzoic acid](/img/structure/B14318794.png)
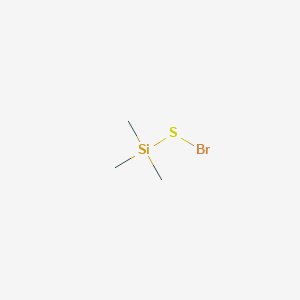
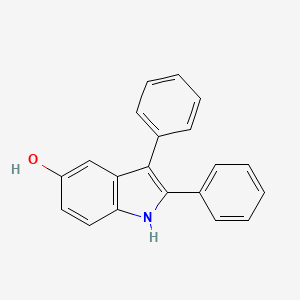
![2-{2-[(2-Propyl-1,3-dioxolan-4-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14318802.png)


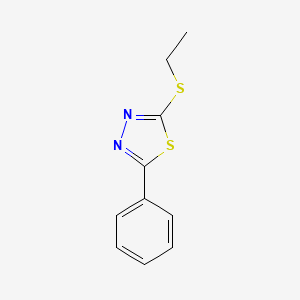
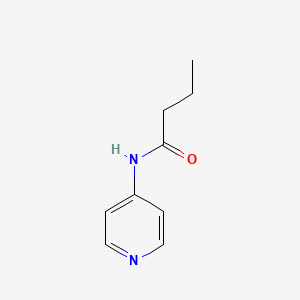
![1,1'-[(Hydroxymethyl)azanediyl]di(propan-2-ol)](/img/structure/B14318845.png)
